REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][C:5]=2[CH:6]=1.S(Cl)([Cl:16])(=O)=O>C(Cl)(Cl)Cl>[Cl:16][C:6]1[C:5]2[CH:7]=[C:8]([C:11]#[N:12])[CH:9]=[CH:10][C:4]=2[O:3][C:2]=1[CH3:1]
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Name
|
|
Quantity
|
1.52 g
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Type
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reactant
|
Smiles
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CC=1OC2=C(C1)C=C(C=C2)C#N
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Name
|
|
Quantity
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1.49 g
|
Type
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reactant
|
Smiles
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S(=O)(=O)(Cl)Cl
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Name
|
|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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under reflux for 9 hours
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Duration
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9 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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WASH
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Details
|
The solution was washed successively with water, dilute sodium hydroxide solution, water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
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Details
|
Evaporation of the solvent
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Type
|
CUSTOM
|
Details
|
gave a solid which
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Type
|
CUSTOM
|
Details
|
was crystallised twice from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2=C1C=C(C=C2)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |